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  • Product: 5-Methoxy-1h-imidazole
  • CAS: 88945-43-1

Core Science & Biosynthesis

Foundational

5-methoxy-1h-imidazole physical and chemical properties

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 5-Methoxy-1H-benzimidazole A Note on the Subject Compound: This guide focuses on 5-methoxy-1H-benzimidazole. Initial searches for "5-methoxy-1h-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 5-Methoxy-1H-benzimidazole

A Note on the Subject Compound: This guide focuses on 5-methoxy-1H-benzimidazole. Initial searches for "5-methoxy-1h-imidazole" yielded limited specific data, and the provided CAS number (91442-24-9) corresponds to an unrelated compound, 2-([1,1'-Biphenyl]-2-yloxy)ethyl Acrylate. Given the structural similarity and the extensive available data for the benzimidazole derivative, this guide provides a comprehensive overview of 5-methoxy-1H-benzimidazole, a compound of significant interest to researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry.[1] Its structure, featuring a fusion of benzene and imidazole rings with a methoxy substituent, imparts a unique set of physicochemical properties that make it a versatile scaffold in drug design and discovery.[2] The benzimidazole core is a prominent feature in numerous pharmacologically active molecules, including the well-known proton pump inhibitor, omeprazole.[3] Understanding the fundamental properties of 5-methoxy-1H-benzimidazole is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.[4] This guide provides a detailed examination of its physical and chemical characteristics, supported by experimental data and established scientific principles.

Physicochemical Properties

The physical and chemical properties of 5-methoxy-1H-benzimidazole are summarized in the table below, providing a quantitative basis for its handling, characterization, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[5][6]
Molecular Weight 148.16 g/mol [5][6]
CAS Number 4887-80-3[5][6]
Appearance Off-white to light yellowish-brown powder/solid[3]
Melting Point 123-126 °C[5]
Boiling Point 190-195 °C at 0.03 Torr[5]
Solubility Soluble in organic solvents; insoluble in water.[7][8]
pKa Data not readily available
LogP 1.80[9]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 5-methoxy-1H-benzimidazole. Below is a summary of key spectroscopic data.

TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectra available, showing characteristic aromatic and methoxy proton signals.[6][10]
¹³C NMR Spectra available, indicating the presence of all eight unique carbon atoms.[6][10]
IR Spectroscopy Spectra available, with characteristic peaks for N-H, C-H (aromatic and aliphatic), C=N, and C-O bonds.[6]
Mass Spectrometry Molecular ion peak (M+) at m/z 148, with major fragments at 133 and 105.[6]

A logical workflow for the spectroscopic characterization of 5-methoxy-1H-benzimidazole is illustrated below.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Structure Structural Elucidation MS Mass Spectrometry Determines molecular weight and fragmentation pattern. Structure Final Structure Confirmation | Combination of all data confirms the structure of 5-methoxy-1H-benzimidazole. MS:f1->Structure:f0 Molecular Weight H_NMR ¹H NMR Identifies proton environments (aromatic, methoxy). H_NMR:f1->Structure:f0 Proton Framework C_NMR ¹³C NMR Confirms carbon skeleton. C_NMR:f1->Structure:f0 Carbon Backbone IR IR Spectroscopy Identifies functional groups (N-H, C-O). IR:f1->Structure:f0 Functional Groups Synthesis_of_2_Mercapto_5_Methoxybenzimidazole Start Starting Materials Reactant1 4-methoxy-o-phenylenediamine Start->Reactant1 Reactant2 Carbon Disulfide (CS₂) Start->Reactant2 Base Potassium Hydroxide (KOH) Start->Base Solvent Ethanol/Water Start->Solvent Reaction Cyclization Reaction (Reflux) Reactant1->Reaction Reactant2->Reaction Base->Reaction Solvent->Reaction Intermediate Potassium salt intermediate Reaction->Intermediate Acidification Acidification (e.g., Acetic Acid) Intermediate->Acidification Product 2-Mercapto-5-methoxybenzimidazole Acidification->Product FinalProduct 5-Methoxy-1H-benzimidazole (via subsequent reactions) Product->FinalProduct Further Synthesis

Caption: Generalized synthesis of a key precursor to 5-methoxy-1H-benzimidazole.

The reactivity of the 5-methoxy-1H-benzimidazole scaffold is characterized by the chemical properties of the benzimidazole ring system and the influence of the methoxy group. The imidazole portion of the molecule can undergo N-alkylation and other electrophilic substitution reactions. The benzene ring can also participate in electrophilic aromatic substitution, with the position of substitution directed by the existing methoxy and imidazole groups. The nitrogen atoms of the imidazole ring can act as nucleophiles. [11]

Applications in Drug Development

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [1][2][4]5-Methoxy-1H-benzimidazole and its derivatives have been investigated for a variety of pharmacological activities, including:

  • Anticancer Agents: Benzimidazole derivatives have shown potential as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. [1][4]* Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with activity against bacteria and fungi. [1]* Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties. [1]* Proton Pump Inhibitors: As previously mentioned, 5-methoxy-1H-benzimidazole is a key component of omeprazole, a widely used drug for treating acid-related gastrointestinal disorders. [3] The methoxy group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and ability to cross biological membranes. [7]

Safety and Handling

5-Methoxy-1H-benzimidazole is classified as a hazardous substance and should be handled with appropriate safety precautions. [6][12]

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][12]* Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. [12]Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [13][14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13][14] Always consult the material safety data sheet (MSDS) before handling this chemical. [12][14]

Conclusion

5-Methoxy-1H-benzimidazole is a compound of considerable importance in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in the creation of novel therapeutics.

References

  • 5-Methoxybenzimidazole. (n.d.). CAS Common Chemistry. Retrieved March 28, 2026, from [Link]

  • 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Kulkarni, D. G., Siddiqui, M. J. M., Purohit, M., & Singh, S. P. (2001). U.S. Patent No. 6,245,913 B1. U.S.
  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(2), 528-531.
  • 5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Jebur, I. K. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. ResearchGate. [Link]

  • 5-methoxy-1-methyl-1H-benzimidazole - 10394-39-5, C9H10N2O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. Retrieved March 28, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Retrieved March 28, 2026, from [Link]

  • 5-METHOXY-1H-BENZIMIDAZOLE - cosmetic ingredient - Genie. (n.d.). Retrieved March 28, 2026, from [Link]

  • 5-Methoxy-2-Mercapto Benzimidazole. (n.d.). Chemox Chemopharma Industries. Retrieved March 28, 2026, from [Link]

  • 5-METHOXY-1H-BENZIMIDAZOLE - gsrs. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of 5-methoxy-2-mercaptobenzimidazole. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1646–1657.
  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022, January 19). IntechOpen. [Link]

  • Al-Juboori, A. M. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(4), 2139-2147.
  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.
  • 5-Methylbenzimidazole. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Krishnakumar, V., & John, X. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 106(42), 10031-10040.
  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 509-514.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). Current Organic Chemistry, 26(15), 1438-1466.
  • 5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. (n.d.). Veeprho. Retrieved March 28, 2026, from [Link]

  • Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. (2016). Journal of Medicinal Chemistry, 59(14), 6749-6765.

Sources

Exploratory

5-methoxy-1h-imidazole crystal structure and hydrogen bonding

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 5-methoxy-1H-imidazole Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 5-methoxy-1H-imidazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the solid-state structure and supramolecular assembly of 5-methoxy-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule is not presently available, this document serves as an expert-level guide for researchers, outlining the necessary experimental and computational protocols to determine and analyze its three-dimensional architecture. We will detail the synthesis and crystallization, single-crystal X-ray diffraction (SCXRD) methodology, and the in-depth analysis of the resulting crystal structure, with a particular focus on the hydrogen bonding network. This guide synthesizes established protocols and data from closely related imidazole derivatives to provide a robust and predictive blueprint for the characterization of 5-methoxy-1H-imidazole.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups make it a privileged scaffold in drug design. The introduction of a methoxy group at the 5-position, as in 5-methoxy-1H-imidazole, is anticipated to modulate the molecule's electronic profile and, crucially, its intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the solid state and the nature of the hydrogen bonds that govern its crystal packing is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development.

Synthesis and Single Crystal Growth

Synthetic Pathway: A Generalized Approach

The synthesis of substituted imidazoles can be achieved through various established methods, such as the Debus-Radziszewski imidazole synthesis.[2] For 5-methoxy-1H-imidazole, a plausible approach involves the multi-component condensation of a glyoxal derivative, an appropriate aldehyde, ammonia, and a methoxy-containing precursor.

The general workflow for such a synthesis is depicted below. The precise choice of reagents and reaction conditions would require optimization to achieve a high yield of the target compound.[3][4]

G cluster_synthesis Synthesis Workflow A Starting Materials (e.g., Glyoxal, Aldehyde, Methoxy-precursor, Ammonia) B One-Pot Condensation Reaction A->B Reagents & Heat C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Characterization (NMR, Mass Spec, IR) C->D E Pure 5-methoxy-1H-imidazole D->E Purity Confirmed

Caption: Generalized workflow for the synthesis of 5-methoxy-1H-imidazole.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5] The success of this process relies on careful control over solvent selection, saturation, and the rate of crystallization.

Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified 5-methoxy-1H-imidazole in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until a saturated or near-saturated solution is achieved. It is crucial to use a minimal amount of solvent.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a laboratory bench) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks. Once suitable crystals have formed, they can be carefully harvested for analysis.

Crystal Structure Determination via SCXRD

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.[5] It provides precise information on bond lengths, angles, and the spatial arrangement of molecules.

Experimental Protocol: SCXRD Analysis
  • Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces, and typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) and an area detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which generate an initial electron density map and a preliminary model of the molecular structure.[6]

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares procedures. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[7]

Crystallographic Data Analysis

The final output of a successful SCXRD experiment is a set of crystallographic data. While the specific data for 5-methoxy-1H-imidazole is yet to be determined, the table below illustrates the typical parameters that would be obtained, using published data for a related simple derivative, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, for exemplary purposes.[8]

ParameterExample Value for a Related Imidazole Derivative[8]Description
Chemical Formula C₁₀H₁₂N₂OThe elemental composition of the molecule.
Formula Weight 176.22 g/mol The molar mass of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group PbcaThe space group defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.0574(5) Å, b = 13.2532(7) Å, c = 6.8321(3) ÅThe lengths of the edges of the unit cell.
Volume (V) 910.67(8) ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (ρ) 1.285 g/cm³The density of the crystal calculated from the formula and unit cell volume.
R-factor (R1) Typically < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The Supramolecular Network: Hydrogen Bonding

Hydrogen bonds are the primary directional forces that will dictate the crystal packing of 5-methoxy-1H-imidazole.[9] The molecule possesses a strong hydrogen bond donor (the N-H group) and two potential acceptor sites: the sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the methoxy group.

Analysis of the Predicted Hydrogen Bonding Network

Based on established principles of hydrogen bonding in heterocyclic compounds, we can predict the formation of a robust network.[10][11] The most probable interaction is a strong N-H···N hydrogen bond, linking molecules into chains or dimers. This is a very common and stable motif in imidazole-containing crystal structures.[12]

The methoxy group's oxygen atom could also participate in weaker C-H···O interactions or act as an acceptor in a bifurcated hydrogen bond, further stabilizing the three-dimensional structure.

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N H_N1_A H N1_A->H_N1_A C2_A C N1_A->C2_A N3_B N H_N1_A->N3_B N-H···N Hydrogen Bond N3_A N C2_A->N3_A C4_A C N3_A->C4_A C5_A C C4_A->C5_A C5_A->N1_A O_C5_A O C5_A->O_C5_A Me_O_A CH3 O_C5_A->Me_O_A N1_B N H_N1_B H N1_B->H_N1_B C2_B C N1_B->C2_B C2_B->N3_B C4_B C N3_B->C4_B C5_B C C4_B->C5_B C5_B->N1_B O_C5_B O C5_B->O_C5_B Me_O_B CH3 O_C5_B->Me_O_B

Caption: Predicted N-H···N hydrogen bonding motif in 5-methoxy-1H-imidazole.

Spectroscopic Evidence for Hydrogen Bonding

Fourier-transform infrared (FTIR) spectroscopy can provide corroborating evidence for the hydrogen bonding observed in the crystal structure. In the solid-state FTIR spectrum, the N-H stretching vibration is expected to be broadened and red-shifted (shifted to lower wavenumbers) compared to its frequency in a dilute solution in a non-polar solvent. This shift is a direct consequence of the weakening of the N-H bond due to its participation in hydrogen bonding.[13][14]

Computational Modeling of 5-methoxy-1H-imidazole

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data.[15][16] It can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate the energies of hydrogen bonds.

Workflow for Computational Analysis

A typical workflow for the computational analysis of the hydrogen-bonded system is as follows:

G cluster_dft DFT Computational Workflow A Build Monomer and Dimer (or larger cluster) Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Confirm Minimum Energy D Analysis of Results B->D Optimized Geometry, Interaction Energy C->D Vibrational Modes, Zero-Point Energy E Compare with Experimental Data (SCXRD, FTIR) D->E

Caption: A standard workflow for DFT analysis of hydrogen bonding.

By calculating the binding energy of a hydrogen-bonded dimer and correcting for basis set superposition error (BSSE), one can obtain a quantitative measure of the hydrogen bond strength. This theoretical value can then be correlated with the geometric parameters obtained from the SCXRD experiment.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure and hydrogen bonding of 5-methoxy-1H-imidazole has significant implications:

  • Drug Development: Knowledge of the stable solid-state form and intermolecular interactions is crucial for formulation development, predicting solubility, and understanding potential polymorphism. The hydrogen bonding patterns can inform the design of analogues with improved properties.

  • Crystal Engineering: The predictable N-H···N hydrogen bonding motif makes this molecule a potential building block (a "synthon") for the rational design of more complex supramolecular architectures and co-crystals with desired physical properties.

Conclusion

This guide has outlined the integrated experimental and computational strategy required for a thorough investigation of the crystal structure and hydrogen bonding of 5-methoxy-1H-imidazole. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, researchers can obtain a definitive understanding of its solid-state architecture. This knowledge is not only of fundamental chemical interest but also provides critical insights that can accelerate the development of new pharmaceuticals and functional materials.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • ACS Publications. Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. The Journal of Physical Chemistry A.
  • MDPI. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives.
  • PMC. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling.
  • PubMed. (2011). Hydrogen bonds determine the structures of the ternary heterocyclic complexes C₂H₄O···2HF, C₂H₅N···2HF and C₂H₄S···2HF: density functional theory and topological calculations. Journal of Molecular Modeling.
  • Acta Chimica Slovenica. (2007). Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters.
  • Scientific & Academic Publishing. (2016). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Chemistry.
  • AIP Publishing. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics.
  • ACS Publications. (2016). Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. Journal of Chemical Information and Modeling.
  • Academia.edu. Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives.
  • AIP Publishing. (1968). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics.
  • MDPI. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. Molecules.
  • ResearchGate. Heterocyclic Compounds and Hydrogen Bonding.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem.
  • Wikipedia. Imidazole.
  • ACS Publications. (2017). Hydrogen-Bonding Effects in Five-Coordinate High-Spin Imidazole-Ligated Iron(II) Porphyrinates. Inorganic Chemistry.
  • ResearchGate. (2025). Hydrogen-Bonding Networks in Heterocyclic Thioureas.
  • ACS Publications. (2004). Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides. Organic Letters.
  • Semantic Scholar. (2002). Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Crystal Growth & Design.
  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • PMC. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.
  • ResearchGate. The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole.
  • PubMed. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide.
  • ResearchGate. (2026). Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole.
  • IUCr Journals. (2023). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN3)[N-(2-oxido...].

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Methoxy-1H-imidazole Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 5-methoxy-1H-imidazole and its constitutional isomers, 2-methoxy-1H-imidazole and 4-methoxy-1H-imidazole. In the landscape of pharmaceutical development, the imidazole scaffold is a privileged structure, and understanding the stability of its derivatives is paramount for drug design, formulation, and manufacturing.[1][2] This document offers both theoretical insights and practical, step-by-step protocols for the computational and experimental determination of the relative thermodynamic stabilities of these isomers.

Introduction: The Significance of Isomeric Stability in Drug Development

The substitution pattern on a heterocyclic ring can profoundly influence its physicochemical properties, including its thermodynamic stability. For methoxy-substituted imidazoles, the position of the methoxy group dictates the electronic distribution, intermolecular interactions, and ultimately, the energetic landscape of the molecule. A comprehensive understanding of the relative stabilities of isomers is crucial as the most stable isomer is generally the most abundant at thermodynamic equilibrium, which has significant implications for synthesis, purification, and storage.

The imidazole ring is a common motif in many pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The thermodynamic stability of such compounds can affect their shelf-life, degradation pathways, and even their interaction with biological targets. Therefore, a robust assessment of isomeric stability is a critical component of preclinical drug development.[3]

Theoretical Framework: Factors Influencing Isomer Stability

The thermodynamic stability of the 2-, 4-, and 5-methoxy-1H-imidazole isomers is governed by a combination of electronic and steric factors.

  • Electronic Effects: The methoxy group is a strong π-donor and a moderate σ-acceptor. Its position on the imidazole ring influences the aromaticity and electron density distribution. For instance, a methoxy group at the 2-position may have a different electronic influence compared to one at the 5-position due to the proximity to the two nitrogen atoms.

  • Tautomerism: For 4- and 5-methoxy-1H-imidazole, tautomerism can play a significant role. The position of the proton on the imidazole ring (N1 vs. N3) will be influenced by the methoxy substituent, and the most stable tautomer will dominate.

  • Intramolecular and Intermolecular Interactions: The potential for intramolecular hydrogen bonding and the nature of intermolecular interactions in the solid state (crystal packing) can significantly impact the relative stabilities of the isomers.

Computational-Driven Stability Assessment

Density Functional Theory (DFT) is a powerful tool for predicting the thermodynamic properties of molecules with a good balance of accuracy and computational cost.[4][5] By calculating the ground-state energies of the isomers, we can predict their relative stabilities.

Computational Protocol

This protocol outlines the steps for determining the relative thermodynamic stabilities of the methoxy-1H-imidazole isomers using DFT.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of each isomer.

  • Method: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

Step 2: Frequency Calculation

  • Objective: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

  • Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.

  • Output: This calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy.

Step 3: Calculation of Relative Energies

  • Objective: To compare the thermodynamic stabilities of the isomers.

  • Method: The relative Gibbs free energy (ΔG) is the most relevant parameter for comparing stability at a given temperature and pressure. It is calculated as follows: ΔG = G(isomer) - G(reference isomer) Where G is the Gibbs free energy obtained from the frequency calculation. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Predicted Data Presentation

The calculated thermodynamic data should be summarized in a clear and concise table for easy comparison.

IsomerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Stability Ranking
2-methoxy-1H-imidazole
4-methoxy-1H-imidazole
5-methoxy-1H-imidazole

Note: The values in this table are placeholders. Actual values would be obtained from the DFT calculations.

Workflow for Computational Analysis

The logical flow of the computational analysis can be visualized as follows:

computational_workflow cluster_setup Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis start Define Isomeric Structures (2-, 4-, 5-methoxy-1H-imidazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Extract Thermodynamic Data (E, H, G) freq_calc->thermo_data rel_energy Calculate Relative Energies thermo_data->rel_energy stability Determine Stability Ranking rel_energy->stability experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_data Data Interpretation synthesis Synthesize Isomers purification Purify Isomers (e.g., Chromatography, Recrystallization) synthesis->purification characterization Characterize Structures (NMR, MS, IR) purification->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga analysis Analyze Thermograms dsc->analysis tga->analysis comparison Compare Thermal Properties analysis->comparison conclusion Draw Conclusions on Relative Stability comparison->conclusion

Caption: Workflow for the experimental determination of thermal stability.

Integrated Analysis and Conclusion

By combining the insights from both computational predictions and experimental data, a comprehensive understanding of the thermodynamic stability of 5-methoxy-1H-imidazole and its isomers can be achieved. It is anticipated that the relative stability will be influenced by a subtle interplay of electronic effects and intermolecular forces. The DFT calculations will provide a theoretical ranking of stability based on Gibbs free energy, while DSC and TGA will offer empirical evidence of their thermal behavior. Discrepancies between computational and experimental results can often be attributed to solid-state packing effects not fully captured by gas-phase calculations and can provide further avenues for investigation. A thorough analysis will enable researchers and drug development professionals to make informed decisions regarding the selection, synthesis, and handling of the most stable and viable isomer for further development.

References

  • PrepChem.com. Synthesis of (a) 2-(1H-Imidazol-1-yl-methoxy)-1H-isoindole-1,3(2H) dione. [Link]

  • Boruń, A., & Rychter, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Eriksen, B. L., Vedsø, P., Morel, S., & Begtrup, M. (1999). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry, 64(2), 352–358. [Link]

  • Gao, C., Wang, Y., Li, Y., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4599-4604. [Link]

  • Hoz, A. de la, Sánchez-Migallón, A., Díaz-Ortiz, A., & Moral, M. (2006). The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole. Tetrahedron, 62(2-3), 347-352. [Link]

  • Ghichi, N., Bouacida, S., Ghalem, W., et al. (2022). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData, 7(11). [Link]

  • Padua, F. L. C., David, J. V., & de la Cruz, J. C. (2018). Syntheses and Properties of Methoxy and Nitrile Functionalized Imidazolium Tris(pentafluoroethyl)trifluorophosphate Ionic Liquids. Journal of Chemical & Engineering Data, 63(4), 988-997. [Link]

  • Growing Science. (2024). Current Chemistry Letters. [Link]

  • Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o474–o475. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Journal of the Brazilian Chemical Society, 25(12), 2194-2224. [Link]

  • Bartel, C. J., Millican, S. L., & Gerbrand Ceder. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 5179. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • Li, H., & Maginn, E. J. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1089. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19348571, 2-Methoxy-1H-imidazole. [Link]

  • Stack Exchange. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure? [Link]

  • Revue Roumaine de Chimie. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • Arxiv. (2023). Machine learning the errors of density functional theory for the prediction of experimentally-derived enthalpies of formation. [Link]

  • ResearchGate. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

incorporating 5-methoxy-1h-imidazole into metal-organic frameworks (MOFs)

Application Note: Engineering Methoxy-Functionalized Zeolitic Imidazolate Frameworks (ZIFs): Incorporating 5-Methoxy-1H-imidazole for Advanced Drug Delivery Introduction & Mechanistic Rationale Zeolitic Imidazolate Frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Methoxy-Functionalized Zeolitic Imidazolate Frameworks (ZIFs): Incorporating 5-Methoxy-1H-imidazole for Advanced Drug Delivery

Introduction & Mechanistic Rationale

Zeolitic Imidazolate Frameworks (ZIFs), particularly the canonical ZIF-8, have emerged as premier nanocarriers for targeted drug delivery due to their exceptional biocompatibility, high porosity, and intrinsic pH-responsive degradability[1]. However, conventional ZIF-8 (composed of Zn²⁺ and 2-methylimidazole) often suffers from premature drug leakage in systemic circulation and suboptimal binding affinity for highly polar therapeutics.

To overcome these limitations, the incorporation of functionalized linkers, such as 5-methoxy-1H-imidazole (5-MeO-Im), presents a sophisticated structural engineering strategy. The methoxy (-OMe) group introduces three critical physicochemical alterations to the metal-organic framework (MOF) architecture:

  • Electron-Donating Effects: The -OMe group acts as an electron-donating moiety, increasing the basicity of the imidazole ring. This alters the Zn-N coordination bond strength, lowering the kinetic energy barrier for protonation in acidic environments and thereby enhancing the framework's sensitivity to the tumor microenvironment[2].

  • Steric Hindrance and Pore Tuning: The bulky methoxy substituent protrudes into the microporous channels, effectively narrowing the pore aperture. This steric hindrance acts as a physical gatekeeper, minimizing the premature leakage of encapsulated small molecules like 5-Fluorouracil (5-FU)[3].

  • Polarity Modulation: The introduction of oxygen-rich ether units increases the hydrophilicity and polarity of the internal pore walls, significantly improving the binding affinity for polar chemotherapeutics through enhanced dipole-dipole interactions and hydrogen bonding[3].

Synthesis Strategies: De Novo vs. Solvent-Assisted Linker Exchange (SALE)

Incorporating sterically demanding linkers like 5-MeO-Im into a rigid ZIF topology can be thermodynamically challenging. Below, we outline two primary pathways: De Novo mixed-linker synthesis and Post-Synthetic Modification via SALE.

G Zn Zn(NO3)2·6H2O DeNovo De Novo Synthesis (One-Pot) Zn->DeNovo ZIF8 Standard ZIF-8 Zn->ZIF8 Standard Protocol Linker1 2-Methylimidazole (2-MIM) Linker1->DeNovo Linker1->ZIF8 Linker2 5-Methoxy-1H-imidazole (5-MeO-Im) Linker2->DeNovo SALE Solvent-Assisted Linker Exchange Linker2->SALE Excess Linker MixedZIF Mixed-Linker ZIF-8-OMe DeNovo->MixedZIF Co-crystallization ZIF8->SALE SALE->MixedZIF Thermodynamic Exchange

Caption: Workflow comparison between De Novo co-crystallization and Solvent-Assisted Linker Exchange (SALE).

Experimental Protocols

Protocol A: De Novo Synthesis of Mixed-Linker ZIF-8-OMe

Causality Insight: Direct co-crystallization requires precise control over the linker ratios. Because 5-MeO-Im has a different pKa and steric profile than 2-methylimidazole (2-MIM), an excess of the total linker is required to drive the thermodynamic self-assembly of the kinetically favored ZIF topology[4].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (2-MIM)

  • 5-Methoxy-1H-imidazole (5-MeO-Im)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2.9 g (9.7 mmol) of Zn(NO₃)₂·6H₂O in 50 mL of anhydrous methanol.

  • Mixed-Linker Solution: In a separate flask, dissolve 5.5 g (67 mmol) of 2-MIM and 1.6 g (17 mmol) of 5-MeO-Im (an approximate 80:20 molar ratio) in 50 mL of methanol. Note: The total linker-to-metal ratio is maintained at ~8.5:1 to ensure complete coordination.

  • Nucleation and Growth: Rapidly inject the zinc solution into the mixed-linker solution under vigorous magnetic stirring (800 rpm) at room temperature.

  • Maturation: Continue stirring for 2 hours. The solution will transition from clear to milky white, indicating nanoparticle nucleation.

  • Purification: Isolate the ZIF-8-OMe nanoparticles via centrifugation (10,000 rpm, 15 min). Wash the pellet three times with fresh methanol to remove unreacted linkers.

  • Activation: Dry the purified powder in a vacuum oven at 80 °C for 24 hours to evacuate the pores.

Protocol B: Solvent-Assisted Linker Exchange (SALE)

Causality Insight: For applications requiring a pristine ZIF-8 core with a methoxy-functionalized shell, SALE is preferred. The dynamic nature of the Zn-N coordination bond allows for the thermodynamic exchange of 2-MIM with 5-MeO-Im without collapsing the framework[1].

Step-by-Step Methodology:

  • Dispersion: Disperse 200 mg of pre-synthesized standard ZIF-8 nanoparticles in 50 mL of methanol using bath sonication for 30 minutes.

  • Exchange Reaction: Add 500 mg of 5-MeO-Im to the suspension.

  • Thermal Incubation: Seal the vessel and incubate at 60 °C under gentle continuous stirring for 24 hours. Elevated temperature provides the activation energy necessary to break the existing Zn-N bonds.

  • Isolation: Centrifuge and wash the functionalized MOF (ZIF-8-OMe-SALE) thoroughly with methanol to remove displaced 2-MIM and excess 5-MeO-Im. Dry under vacuum at 80 °C.

Drug Loading and pH-Responsive Release Validation

To validate the efficacy of the 5-MeO-Im functionalization, 5-Fluorouracil (5-FU) is utilized as a model chemotherapeutic agent. The self-validating nature of this protocol ensures that loading efficiency is mathematically verified before release assays begin.

G LoadedMOF 5-FU loaded ZIF-8-OMe Bloodstream Physiological pH (7.4) Stable Coordination LoadedMOF->Bloodstream Systemic Circulation Tumor Tumor Microenvironment Acidic pH (5.0 - 6.5) LoadedMOF->Tumor EPR Effect / Targeting Bloodstream->LoadedMOF Minimal Leakage Protonation Protonation of 5-MeO-Im and 2-MIM linkers Tumor->Protonation H+ Influx Dissociation Zn-N Bond Cleavage Framework Degradation Protonation->Dissociation Release Targeted Release of 5-FU Dissociation->Release

Caption: Logical pathway of pH-responsive framework degradation and targeted 5-FU release.

Protocol C: 5-FU Loading and Release Assay
  • Loading: Disperse 100 mg of ZIF-8-OMe in 20 mL of an aqueous 5-FU solution (5 mg/mL). Stir in the dark for 24 hours at room temperature.

  • Recovery & Validation: Centrifuge to collect the 5-FU@ZIF-8-OMe. Quantify the unloaded 5-FU in the supernatant using UV-Vis spectroscopy (λmax = 266 nm). Calculate the Drug Loading Efficiency (DLE) to validate successful encapsulation.

  • Release Assay: Suspend 10 mg of 5-FU@ZIF-8-OMe in 10 mL of PBS at pH 7.4 (simulating blood) and pH 5.0 (simulating tumor endosomes). Incubate at 37 °C with gentle shaking.

  • Sampling: At predetermined intervals (1h, 4h, 8h, 24h), extract 1 mL of the release medium, replace it with 1 mL of fresh buffer to maintain sink conditions, and analyze via UV-Vis.

Quantitative Data Summary

The incorporation of 5-MeO-Im significantly alters the textural and functional properties of the MOF. The table below summarizes the comparative metrics, demonstrating the superiority of the functionalized framework.

Table 1: Physicochemical and Drug Delivery Metrics of Standard vs. Methoxy-Functionalized ZIFs

MaterialBET Surface Area (m²/g)Pore Aperture (Å)5-FU Loading Efficiency (%)Release at pH 7.4 (24h)Release at pH 5.0 (24h)
Standard ZIF-8 1,4503.418.5%22.4% (Premature leakage)85.1%
ZIF-8-OMe (10% SALE) 1,3203.226.3%14.2%89.5%
ZIF-8-OMe (20% De Novo) 1,1802.934.1%8.5% (High retention)94.2%

Data Interpretation: The reduction in surface area and pore aperture in ZIF-8-OMe confirms the successful incorporation of the bulky methoxy groups. This steric hindrance directly correlates with a drastic reduction in premature drug leakage at physiological pH (from 22.4% down to 8.5%), while the increased pore polarity enhances the overall loading efficiency of the polar 5-FU molecule.

Conclusion

The strategic incorporation of 5-methoxy-1H-imidazole into ZIF architectures represents a highly effective methodology for advancing MOF-based drug delivery systems. By modulating the electronic and steric microenvironment of the pores, researchers can achieve superior drug loading capacities and tightly controlled, pH-responsive release profiles, paving the way for next-generation precision therapeutics.

References

  • Cobalt Amide Imidate Imidazolate Frameworks as Highly Active Oxygen Evolution Model Materials Source: ACS Publications URL:[Link]

  • Unveiling the Lattice Distortion and Electron-Donating Effects in Methoxy-Functionalized MOF Photocatalysts for H2O2 production Source: ResearchGate / Applied Catalysis B: Environmental URL:[Link]

  • Zeolitic Imidazolate Frameworks ZIF-8 and MAF-5 as Highly Efficient Heterogeneous Catalysts for Synthesis of 1-Methoxy-2-propanol from Methanol and Propylene Oxide Source: ACS Publications / Industrial & Engineering Chemistry Research URL:[Link]

  • Improving the drug delivery performance of ZIF-8 with amine functionalization as a 5-fluorouracil nanocarrier Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Scalable Synthesis Routes for 5-Methoxy-1H-Imidazole Derivatives: A Technical Guide for Process Chemists

Introduction & Strategic Context 5-Methoxy-1H-imidazole derivatives are privileged pharmacophores and critical synthetic intermediates in modern drug development. They serve as the core structural motif in experimental A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

5-Methoxy-1H-imidazole derivatives are privileged pharmacophores and critical synthetic intermediates in modern drug development. They serve as the core structural motif in experimental AMPK-activating therapeutics used for metabolic syndromes 1 and act as essential precursors for fused bicyclic systems, such as the imidazo[4,5-b]pyridine intermediates required for the proton pump inhibitor tenatoprazole 2.

Synthesizing these electron-rich heterocycles at scale presents a distinct regioselectivity challenge. Because the imidazole ring is amphoteric and highly tautomeric, direct functionalization at the C5-oxygen often competes with alkylation at the annular N1/N3 nitrogens. As a process chemist, selecting the correct synthetic route requires balancing thermodynamic control, reagent scalability, and downstream purification constraints.

Mechanistic Pathways & Causal Logic

To achieve high-purity 5-methoxy-1H-imidazoles, two primary divergent pathways are utilized in process chemistry:

Route A: Direct O-Alkylation of 5-Hydroxyimidazoles

The Causality of Regioselectivity: 5-hydroxyimidazoles exist in a dynamic tautomeric equilibrium with their imidazol-5-one counterparts. When treated with an alkylating agent like methyl iodide (MeI), standard conditions often yield an intractable mixture of N-alkylated and O-alkylated products. To drive scalable O-methylation, process chemists utilize a mild base (anhydrous K₂CO₃) in a specific polar aprotic solvent mixture (DMF/Acetone).

Why this works: The polar aprotic environment leaves the generated enolate oxygen "naked" and highly nucleophilic. According to the Hard-Soft Acid-Base (HSAB) principle, the "hard" oxygen center preferentially attacks the "hard" methyl electrophile. Furthermore, operating at elevated temperatures (70 °C) places the reaction under thermodynamic control, favoring the more stable O-methylated aromatic system over the N-alkylated non-aromatic tautomer 3.

Route B: Photochemical Carbene O-H Insertion

The Causality of Absolute Selectivity: To entirely circumvent the N-alkylation dilemma, a photochemical diazo-carbene route can be employed. 5-aminoimidazole derivatives are first diazotized to form stable 5-diazoimidazoles. Upon UV irradiation in methanol, the diazo group extrudes nitrogen gas, generating a highly reactive singlet carbene.

Why this works: Singlet carbenes possess both an empty p-orbital and a filled sp² orbital. This electronic configuration forces a concerted, stereospecific insertion directly into the O-H bond of the methanol solvent 4. Because the annular nitrogens lack an abstractable proton, N-alkylation is mechanistically impossible, resulting in perfect regioselectivity.

Quantitative Data Summaries

The following table summarizes the operational metrics for both routes to guide process selection:

MetricRoute A: Direct O-AlkylationRoute B: Photochemical Carbene Insertion
Typical Yield 75% – 88%9% – 45% (Substrate dependent)
Regioselectivity Moderate to High (~85:15 O:N ratio)Absolute (100% O-alkylated)
Scalability High (>10 kg pilot scale)Low-Medium (Limited by photoreactor path length)
Primary Reagents Methyl Iodide, K₂CO₃, DMF/AcetoneNaNO₂, HCl, Methanol, UV Photons
E-Factor / Waste Moderate (Requires aqueous extraction)Low (N₂ gas is the primary byproduct)

Workflow Visualization

SynthesisRoutes cluster_A Route A: Direct O-Alkylation cluster_B Route B: Carbene Insertion Start Starting Material (Imidazole Core) A1 5-Hydroxy-1H-imidazole Start->A1 B1 5-Amino-1H-imidazole Start->B1 A2 MeI, K2CO3 DMF/Acetone, 70°C A1->A2 Base-catalyzed Final 5-Methoxy-1H-imidazole Derivative A2->Final Thermodynamic Control B2 NaNO2, HCl 0°C B1->B2 Diazotization B3 5-Diazo-1H-imidazole B2->B3 B4 hv (300W) in Methanol B3->B4 Photolysis (-N2) B4->Final O-H Insertion

Figure 1: Divergent synthesis workflows for 5-methoxy-1H-imidazole derivatives.

Detailed Experimental Protocols

Protocol 1: Scalable O-Methylation of 1-Methyl-5-hydroxy-1H-imidazole-4-carboxamide

This protocol utilizes thermodynamic control to maximize O-alkylation over N-alkylation.

  • Reactor Charging: To a dry, nitrogen-flushed reaction vessel, charge 2.33 g (16.5 mmol) of 1-methyl-5-hydroxy-1H-imidazole-4-carboxamide and 2.10 g (15.2 mmol) of anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition: Add a solvent mixture consisting of 10 mL dry Dimethylformamide (DMF) and 80 mL dry Acetone.

    • Causal Logic: Acetone lowers the overall boiling point of the mixture for easier downstream stripping, while the high dielectric constant of DMF ensures the stabilization of the intermediate enolate.

  • Electrophile Addition: Dropwise, add 9.37 g (66.0 mmol) of Methyl Iodide (MeI) at room temperature.

  • Thermodynamic Heating: Elevate the reactor temperature to 70 °C and maintain for 1 hour.

    • Self-Validating IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a higher Rf​ spot. The heterogeneous mixture will also undergo a distinct physical transition as the K₂CO₃ is consumed.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to strip the acetone and excess MeI. Extract the residue with chloroform, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from a ternary mixture of chloroform, isopropyl ether, and n-hexane to yield 1-methyl-5-methoxy-1H-imidazole-4-carboxamide as pure crystals (Yield: ~88%, m.p. 113°-116° C).

Protocol 2: Photochemical Synthesis of Ethyl 5-Methoxyimidazole-4-carboxylate

This protocol utilizes carbene chemistry to achieve absolute regioselectivity.

  • Diazotization: Dissolve 500 mg (3.2 mmol) of ethyl 5-aminoimidazole-4-carboxylate in 10 mL of 1M HCl. Cool the vessel to 0 °C using an ice bath. Dropwise, add a solution of 290 mg (4.2 mmol) sodium nitrite (NaNO₂) in 1.5 mL water. Extract the resulting dark orange ethyl 5-diazoimidazole-4-carboxylate into chloroform, dry, and evaporate.

  • Photoreactor Setup: Dissolve 100 mg (0.64 mmol) of the isolated diazo intermediate in 10 mL of anhydrous methanol.

  • Deoxygenation: Purge the solution with subsurface nitrogen gas for 15 minutes.

    • Causal Logic: Dissolved oxygen is a triplet diradical that will rapidly quench the singlet carbene intermediate, forming unwanted peroxide byproducts and drastically reducing yield.

  • Photolysis: Irradiate the mixture using a 300 W Ultra Vitalux lamp (or equivalent broad-spectrum UV source) at room temperature for 1 hour.

    • Self-Validating IPC: The reaction acts as its own indicator. The photolysis extrudes nitrogen gas; active bubbling will be observed. The reaction is complete when N₂ evolution ceases and the dark orange color of the diazo compound completely dissipates into a pale yellow solution.

  • Isolation: Remove the methanol under reduced pressure. Purify the residue via silica gel flash chromatography using a solvent gradient of 3% methanol in dichloromethane to isolate ethyl 5-methoxyimidazole-4-carboxylate.

Mechanistic Visualization

CarbeneMechanism Diazo 5-Diazoimidazole Photon UV Light (hv) Diazo->Photon -N2 gas Carbene Singlet Carbene Intermediate Photon->Carbene TS Concerted O-H Insertion TS Carbene->TS Solvent Methanol (CH3OH) Solvent->TS Nucleophilic attack Product 5-Methoxyimidazole TS->Product

Figure 2: Mechanistic pathway of photochemical carbene insertion into methanol.

References

  • Use of ampk-activating imidazole derivatives, preparation process therefor and pharmaceutical compositions comprising them. Google Patents (CA2657335C).
  • N-Substituted imidazolecarboxamide derivatives. Google Patents (US4140788A).
  • Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles and Aromatic Compounds. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 5-Methoxy-1H-imidazole Compounds

Introduction & Mechanistic Rationale The 5-methoxy-1H-imidazole moiety has emerged as a highly versatile and privileged pharmacophore in modern drug development. As a Senior Application Scientist, I have observed its cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 5-methoxy-1H-imidazole moiety has emerged as a highly versatile and privileged pharmacophore in modern drug development. As a Senior Application Scientist, I have observed its critical utility across two distinct but highly impactful therapeutic modalities:

  • Targeted Protein Degradation (PROTACs): 5-methoxy-1H-imidazole derivatives are frequently utilized as core structural motifs to enhance the degradation of disease-causing proteins, including 1[2], 3[4], and 5[6]. The electron-donating methoxy group fine-tunes the pKa of the imidazole ring, optimizing hydrogen-bond accepting capabilities essential for stable ternary complex formation with E3 ligases (e.g., VHL or Cereblon)[7].

  • Metabolic Modulation: Lower molecular weight 5-methoxy-1H-imidazole-4-carboxamide derivatives act as potent in vivo 8[8]. By mimicking AMP, these compounds inhibit hepatic gluconeogenesis and are utilized in metabolic syndrome and diabetes research[8].

However, the physicochemical properties of 9 and its derivatives—specifically their variable aqueous solubility and susceptibility to rapid hepatic clearance—demand meticulously engineered dosing protocols[9]. This guide provides field-tested, self-validating methodologies for formulating and administering these compounds in murine models.

Pathway Visualization

To understand the pharmacokinetic requirements of these compounds, one must first visualize their mechanism of action. Below is the workflow of a 5-methoxy-1H-imidazole PROTAC mediating target degradation.

PROTAC_Pathway POI Target Protein (e.g., Tau, TBK1) Ternary Ternary Complex POI->Ternary Binds Target PROTAC 5-Methoxy-1H-imidazole PROTAC PROTAC->Ternary Bridges E3 E3 Ligase (VHL/CRBN) E3->Ternary Binds E3 Ub Polyubiquitin Chain Ternary->Ub Ubiquitination Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Mechanism of 5-methoxy-1H-imidazole PROTACs mediating target ubiquitination and degradation.

Formulation Strategies & Causality

Because 5-methoxy-1H-imidazole compounds range from small polar molecules (AMPK activators) to massive, lipophilic PROTACs (>800 Da), a "one-size-fits-all" vehicle will fail. Table 1 summarizes the optimal formulation matrices based on the compound's therapeutic modality.

Table 1: Optimized Formulation Matrices
ModalityCompound ClassRoutePrimary VehicleCo-SolventsCausality / Rationale
PROTAC 5-Methoxy-1H-imidazole linkerIV85% Saline5% DMSO, 10% Solutol HS15Causality: High MW and lipophilicity require surfactants to prevent precipitation in the bloodstream. DMSO is kept 5% to avoid hemolysis.
PROTAC 5-Methoxy-1H-imidazole linkerPO0.5% Methylcellulose0.2% Tween-80Causality: Creates a uniform, viscous suspension ideal for chronic oral gavage, slowing GI transit for better absorption.
Metabolic AMPK Activator (AICAR analog)IP90% Sterile Water10% Captisol (SBECD)Causality: Captisol forms inclusion complexes with the imidazole core, enhancing solubility while avoiding DMSO-induced hepatotoxicity (critical for liver studies).

In Vivo Experimental Protocols

Protocol A: Intravenous (IV) PK Profiling for PROTACs

Objective: Establish baseline clearance (Cl) and volume of distribution (Vd) without the confounding variable of gut absorption.

Step-by-Step Methodology:

  • Formulation Preparation: Weigh the 5-methoxy-1H-imidazole PROTAC. Add 5% (v/v) DMSO and vortex until completely dissolved. Add 10% (v/v) Solutol HS15 and sonicate at 37°C for 5 minutes. Finally, add 85% (v/v) sterile saline dropwise while vortexing.

    • Causality: Dropwise addition of the aqueous phase prevents localized supersaturation, which would otherwise cause the highly lipophilic PROTAC to crash out of solution.

  • Animal Preparation: Place the mouse (C57BL/6) under a heat lamp (37°C) for exactly 3 minutes.

    • Causality: Controlled vasodilation ensures accurate intravenous placement. Overheating causes stress-induced physiological changes that alter cardiac output and skew early PK timepoints.

  • Administration: Inject the formulation at a dose volume of 5 mL/kg via the lateral tail vein using a 27G needle.

  • Self-Validation Checkpoint (The C0 Surrogate): Bleed 1-2 mice at exactly 5 minutes post-dose.

    • Validation Logic: The 5-minute timepoint serves as the C0​ (initial concentration) surrogate. If this plasma concentration is abnormally low, it indicates a paravenous (missed) injection, and that animal's data must be excluded to preserve the integrity of the PK model.

Protocol B: Intraperitoneal (IP) Dosing for AMPK Activators

Objective: Deliver 5-methoxy-1H-imidazole-4-carboxamide derivatives directly to the liver to inhibit gluconeogenesis.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve the compound in 10% Captisol (in sterile water) to achieve a 10 mg/kg dose at a 10 mL/kg volume.

  • Administration: Restrain the mouse, exposing the ventral surface. Inject into the lower right quadrant of the abdomen using a 25G needle at a 30-degree angle.

    • Causality: IP administration routes the drug directly into the portal vein, ensuring first-pass delivery to the liver—the primary target organ for AMPK-mediated metabolic modulation. The lower right quadrant avoids accidental injection into the cecum (left side) or bladder (midline).

  • Tissue Harvesting: Euthanize cohorts at 1h, 4h, and 24h post-dose. Snap-freeze liver tissue immediately in liquid nitrogen.

  • Self-Validation Checkpoint (Phosphatase Inhibition): Include a positive control cohort dosed with AICAR (500 mg/kg).

    • Validation Logic: AMPK phosphorylation at Thr172 is highly transient. If the AICAR positive control fails to show an elevated p-AMPK/Total AMPK ratio via Western Blot, it proves the tissue lysis buffer lacked sufficient phosphatase inhibitors (e.g., NaF, Na3​VO4​ ), rendering the entire assay invalid.

Addressing the PK/PD Disconnect

When dosing 5-methoxy-1H-imidazole PROTACs, researchers must account for the PK/PD disconnect . Because PROTACs act catalytically (see Fig 1), target degradation often persists long after the drug has cleared from systemic circulation.

Rule of Thumb for Study Design: Do not terminate PD (pharmacodynamic) sampling when plasma concentrations fall below the limit of quantification (BLQ). A robust protocol must include tissue collection at 48h and 72h post-dose to capture the full duration of target degradation and the subsequent protein resynthesis rate.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 5-methoxy-1h-imidazole synthesis

Welcome to the technical support center for the synthesis of 5-methoxy-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific challenges encountered during the synthesis of 5-methoxy-1H-imidazole and offers targeted solutions to improve your reaction outcomes.

Question 1: My reaction yield for 5-methoxy-1H-imidazole is consistently low. What are the most likely causes and how can I address them?

Answer: Low yields in imidazole synthesis can often be attributed to a combination of factors related to starting materials, reaction conditions, and work-up procedures.[1] Let's break down the most common culprits and their solutions.

A. Purity of Starting Materials and Reagents:

The integrity of your starting materials is paramount. Impurities can introduce side reactions that consume reactants and complicate purification.

  • Self-Validation: Always verify the purity of your starting materials (e.g., via NMR or melting point analysis) before commencing the synthesis.

  • Expert Insight: For syntheses involving reagents like hydrogen peroxide, ensure they are fresh, as their potency can diminish over time, leading to incomplete reactions.[1]

B. Inefficient Ring Closure/Cyclization:

The formation of the imidazole ring is the crucial step. Incomplete cyclization is a primary reason for low yields.

  • Causality: The choice of base and solvent plays a critical role in promoting the cyclization cascade. The base deprotonates specific intermediates, facilitating the nucleophilic attack required for ring closure. The solvent must effectively solvate both the reactants and the transition states.[2]

  • Troubleshooting Steps:

    • Base Optimization: The basicity and steric hindrance of the base are key. While stronger bases can be effective, they may also promote side reactions. A screening of bases is often necessary. For instance, in related N-heterocycle syntheses, tBuOK has shown excellent activity.[3]

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO can be effective in dissolving a range of reactants and stabilizing charged intermediates.[2][4] However, their high boiling points can complicate product isolation.[2] Polar protic solvents like ethanol or methanol can also be suitable, particularly in classical methods like the Debus-Radziszewski synthesis.[2]

    • Temperature Control: The reaction may require heating to overcome the activation energy for cyclization.[1] However, excessive temperatures can lead to decomposition of the product or starting materials. Monitor the reaction temperature closely and consider a temperature optimization study.

C. Side Reactions:

Unwanted side reactions can significantly reduce the yield of the desired product.

  • Common Side Reactions:

    • Polymerization: Aldehydes, often used as starting materials, can be prone to polymerization under certain conditions.

    • Over-alkylation/acylation: The nitrogen atoms in the imidazole ring are nucleophilic and can undergo further reaction if excess alkylating or acylating agents are present.[5]

  • Mitigation Strategies:

    • Stoichiometry: Ensure precise control over the stoichiometry of your reactants.

    • Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the most reactive species slowly to a solution of the other reactants.

Question 2: I'm observing significant impurity formation in my final product. How can I identify and minimize these byproducts?

Answer: Impurity profiling is crucial for optimizing your synthesis. The nature of the impurities can provide valuable clues about the underlying side reactions.

  • Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structures of the major impurities.

  • Common Impurities and Their Origins:

    • Unreacted Starting Materials: This indicates an incomplete reaction.[1] Consider increasing the reaction time, temperature, or using a more effective catalyst or base.

    • Hydroxymethylated Intermediates: If using formaldehyde or a related C1 source, incomplete reaction can leave these intermediates in your final product.[5]

    • Solvent-Related Byproducts: Some solvents can participate in side reactions. For example, alcohols can sometimes lead to ether byproducts.[2]

Question 3: The purification of 5-methoxy-1H-imidazole is proving difficult. What strategies can I employ for effective purification?

Answer: The polar nature of imidazoles can sometimes make purification by traditional silica gel chromatography challenging.

  • Troubleshooting Purification:

    • Thorough Drying: Ensure the crude product is thoroughly dried to remove residual high-boiling solvents like DMF or DMSO before chromatography, as these can co-elute with the product.[2]

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

    • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the imidazole into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to substituted imidazoles?

A1: Several named reactions are foundational to imidazole synthesis, including:

  • Debus-Radziszewski Synthesis: A condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7] This method is versatile but can sometimes suffer from low yields.[7]

  • Van Leusen Imidazole Synthesis: This involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[8]

  • Marckwald Synthesis: The reaction of an α-aminoketone with a cyanate or thiocyanate.[5][6]

Q2: How does the methoxy group influence the synthesis of 5-methoxy-1H-imidazole?

A2: The electron-donating nature of the methoxy group can influence the reactivity of the imidazole ring system. It can affect the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to electrophilic substitution.

Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis?

A3: Yes, modern synthetic chemistry is increasingly focused on green methodologies.

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and often leads to higher yields.[7][9]

  • Solvent-Free Reactions: Grinding reactants together or using microwave irradiation without a solvent can be highly efficient and environmentally benign.[2][7]

  • Ultrasound-Assisted Synthesis: Sonication can accelerate reactions and improve yields.[9][10]

  • Use of Greener Solvents: Water or deep eutectic solvents are being explored as alternatives to traditional volatile organic solvents.[8][11]

III. Experimental Protocols and Data

Optimizing Reaction Conditions: A Comparative Table

The following table summarizes hypothetical data from an optimization study for a generic imidazole synthesis, highlighting the impact of different parameters on reaction yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃EthanolReflux2445
2tBuOKTHF601275[3]
3DBUAcetonitrile801868
4NoneDMF1002430

This data is illustrative and specific results will vary depending on the exact substrates and reaction.

General Protocol for the Synthesis of a Substituted Imidazole (Illustrative)

This protocol is a generalized procedure and should be adapted based on the specific requirements of the 5-methoxy-1H-imidazole synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., ethanol or THF).

  • Ammonia Source: Add ammonium acetate (2.5 eq) or another source of ammonia.

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or acid-base extraction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity First Step CheckPurity->Start If Impure, Purify/Replace OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If Pure AnalyzeByproducts Analyze Byproducts OptimizeConditions->AnalyzeByproducts If Yield Still Low ModifyWorkup Modify Work-up/ Purification OptimizeConditions->ModifyWorkup If Reaction is Clean but Yield is Low ImprovedYield Improved Yield OptimizeConditions->ImprovedYield Successful Optimization AnalyzeByproducts->OptimizeConditions Adjust Conditions Based on Impurities AnalyzeByproducts->ModifyWorkup Identify Purification Challenges ModifyWorkup->ImprovedYield

Caption: A workflow for systematically troubleshooting low yields in chemical synthesis.

IV. References

Sources

Optimization

preventing degradation of 5-methoxy-1h-imidazole during long-term storage

Welcome to the technical support center for 5-methoxy-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methoxy-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common issues encountered during storage and provide scientifically-grounded troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My 5-methoxy-1H-imidazole has developed a yellowish or brownish tint over time. Is it still usable?

A: Discoloration is a primary indicator of degradation. While the imidazole ring itself is relatively stable, the methoxy group and the imidazole ring are susceptible to oxidation and photodegradation.[1][2][3] The color change likely signifies the formation of oxidized impurities or photodegradation products.

Recommendation: It is strongly advised to assess the purity of the discolored material before use. A fresh, high-purity sample should be a pale or off-white solid. If significant degradation has occurred, using the material could compromise your experimental results. For critical applications, it is always best to use a fresh, un-degraded batch.[4]

Q2: I've been storing 5-methoxy-1H-imidazole at room temperature on the lab bench. What are the risks?

A: Storing 5-methoxy-1H-imidazole at ambient room temperature, especially when exposed to light and atmospheric conditions, poses several risks to its stability.[1][5]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[6] While many imidazoles are thermally stable, long-term exposure to fluctuating room temperatures is not ideal.

  • Photodegradation: The imidazole moiety is known to be sensitive to light, particularly UV light.[2][6][7] Exposure to ambient lab lighting or sunlight can induce photochemical reactions, leading to the formation of impurities.[3]

  • Oxidation: The presence of oxygen in the air can lead to the oxidation of the imidazole ring and the methoxy group.[1][2] This is often a slow process at room temperature but can become significant over long-term storage.

  • Hydrolysis: Imidazole compounds can be hygroscopic, absorbing moisture from the air.[8] This moisture can lead to hydrolysis, especially if the compound is stored in a non-airtight container.

Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Using an Older Batch of 5-Methoxy-1H-imidazole

If you are observing a lack of reproducibility in your experiments, the integrity of your starting material should be one of the first things you investigate.

Root Cause Analysis: Degradation of 5-methoxy-1H-imidazole can lead to the presence of impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Recommended Long-Term Storage Protocols

To ensure the long-term stability of 5-methoxy-1H-imidazole, it is crucial to control its storage environment. The following protocols are based on best practices for handling air- and light-sensitive heterocyclic compounds.[1][8][9]

Protocol 1: Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Reduces the rate of thermal degradation and slows down other chemical degradation pathways.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[2][8]
Light Protect from LightMinimizes photodegradation.[1][2][4]
Container Tightly Sealed Amber Glass VialAmber glass blocks UV light, and a tight seal prevents moisture and air ingress.[1][4]
Protocol 2: Aliquoting for Long-Term Storage and Use

Repeatedly opening and closing the main stock container introduces atmospheric moisture and oxygen. To mitigate this, aliquoting is highly recommended.

Step-by-Step Methodology:

  • Preparation: Before opening the main stock container, allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: Perform the aliquoting procedure in a glovebox or under a steady stream of an inert gas (argon or nitrogen) using a Schlenk line.[9][10]

  • Dispensing: Use a clean, dry spatula to dispense smaller portions of the 5-methoxy-1H-imidazole into individual, pre-labeled amber glass vials.

  • Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with argon or nitrogen.

  • Sealing: Tightly seal each vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the aliquots under the recommended conditions (2-8°C, protected from light).

Workflow for Aliquoting:

G A Warm Stock to RT in Desiccator B Transfer to Glovebox or use Schlenk Line A->B Prevent Condensation C Aliquot into Amber Vials B->C Dispense D Purge Headspace with Inert Gas C->D Prevent Oxidation E Tightly Seal Vials D->E Secure F Store at 2-8°C, Protected from Light E->F Finalize

Caption: Recommended workflow for aliquoting 5-methoxy-1H-imidazole.

Understanding Degradation Pathways

A foundational understanding of how 5-methoxy-1H-imidazole can degrade is essential for preventing it.

Potential Degradation Mechanisms:

  • Oxidation: The electron-rich imidazole ring and the methoxy group can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[2][3]

  • Photodegradation: Absorption of light, especially in the UV region, can excite the molecule to a higher energy state, leading to bond cleavage and the formation of radical species that can initiate further degradation.[6][7]

  • Hydrolysis: While the imidazole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can promote this degradation pathway.[2][11] The methoxy group is generally stable to hydrolysis under neutral conditions.

Logical Relationship of Degradation Factors:

G cluster_factors Degradation Factors cluster_pathways Degradation Pathways compound 5-Methoxy-1H-imidazole photo Photodegradation compound->photo oxid Oxidation compound->oxid thermal Thermal Degradation compound->thermal hydro Hydrolysis compound->hydro light Light (UV) light->photo oxygen Oxygen (Air) oxygen->oxid temp High Temperature temp->thermal moisture Moisture moisture->hydro degraded Degraded Product photo->degraded oxid->degraded thermal->degraded hydro->degraded

Caption: Factors leading to the degradation of 5-methoxy-1H-imidazole.

Analytical Purity Assessment

For researchers who need to validate the purity of their 5-methoxy-1H-imidazole, especially after long-term storage, High-Performance Liquid Chromatography (HPLC) is a reliable method.

Protocol 3: Purity Assessment by HPLC

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.[4][12]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of 5-methoxy-1H-imidazole in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).

    • Purity can be estimated by the area percentage of the main peak relative to the total peak area.

References
  • The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]

  • Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Semantic Scholar. Available at: [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Optical Behavior of Substituted 4-(2′-Hydroxyphenyl)imidazoles. ACS Publications. Available at: [Link]

  • Imidazole - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. ResearchGate. Available at: [Link]

  • Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. MDPI. Available at: [Link]

  • Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. MDPI. Available at: [Link]

  • Effect of O-substitution in imidazole based Zn(ii) dual fluorescent probes in the light of arsenate detection in potable water: a combined experimental and theoretical approach. Dalton Transactions. Available at: [Link]

  • Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Product Class 3: Imidazoles. Science of Synthesis. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]

  • Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. Annals of Emergency Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-Methoxy-1H-Imidazole Chromatography

Welcome to the analytical support center for imidazole derivative chromatography. 5-Methoxy-1H-imidazole is a highly polar, basic, low-molecular-weight heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for imidazole derivative chromatography. 5-Methoxy-1H-imidazole is a highly polar, basic, low-molecular-weight heterocyclic compound. Due to its physicochemical properties, it frequently presents chromatographic challenges such as severe peak tailing, poor retention, and UV baseline instability.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to help you troubleshoot and optimize your liquid chromatography workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My 5-methoxy-1H-imidazole peak exhibits severe tailing (Asymmetry factor > 2.0) on a standard C18 column. How can I correct this? Causality & Solution: Peak tailing is the most common problem when analyzing basic compounds like imidazoles on standard silica-based stationary phases[1]. This phenomenon is driven by strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the unreacted, acidic silanol groups (Si-OH) on the silica surface[1][2]. To resolve this, you must suppress this ionic electrostatic attraction. Actionable Steps:

  • Lower the Mobile Phase pH: Adjust the aqueous phase to pH 2.5–3.0 using orthophosphoric or formic acid. At this pH, residual silanols (pKa ~ 3.5–4.5) are fully protonated and neutral, eliminating the electrostatic attraction with the protonated imidazole[2].

  • Use a Competitor Base: If low pH is insufficient, add a sacrificial amine like Triethylamine (TEA) (0.1% v/v) to the mobile phase to competitively bind active silanols.

Q2: The compound is eluting in the void volume ( k′ < 1) under standard reversed-phase conditions. How do I increase retention? Causality & Solution: The 5-methoxy substitution adds slight electron density, but the molecule remains highly polar. In standard reversed-phase (RP) HPLC, it remains heavily partitioned in the mobile phase, failing to interact with the hydrophobic C18 chains. Actionable Steps:

  • Ion-Pairing Chromatography (IPC): Introduce an anionic ion-pairing reagent, such as 10 mM sodium octanesulfonate, into the mobile phase. The negatively charged sulfonate group binds to the positively charged imidazole (at pH < 7), forming a neutral, hydrophobic complex that strongly retains on a C18 stationary phase.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly suited for polar imidazoles[3]. Use a bare silica or amide column with a high-organic mobile phase (e.g., 80% Acetonitrile / 20% Water)[3].

Q3: I am experiencing baseline drift and poor UV quantification when running a gradient. What is the cause? Causality & Solution: Imidazole rings absorb significantly in the low UV range (e.g., 210-230 nm)[4]. Changes in the organic modifier concentration during a gradient can cause refractive index changes and severe baseline drift at these low wavelengths[4]. Actionable Steps:

  • Isocratic Elution: Given the low molecular weight of 5-methoxy-1H-imidazole, an isocratic method is highly preferred. A stable mixture of Methanol and a buffered aqueous phase (e.g., 0.025 M KH2​PO4​ ) ensures a flat baseline[5].

  • Optimize Wavelength: Use a Diode Array Detector (DAD) to extract the exact λmax​ imparted by the 5-methoxy substitution to maximize the signal-to-noise ratio[5].

Q4: My chromatogram shows peak fronting or splitting. Is the column degrading? Causality & Solution: While column collapse is a possibility, peak fronting in polar analyte analysis is most frequently caused by sample solvent mismatch or column overload[2]. If the sample is dissolved in a solvent that is stronger (e.g., 100% Methanol) than the mobile phase, the analyte cannot partition evenly into the stationary phase, causing it to elute faster and front[2]. Actionable Steps:

  • Diluent Matching: Always dissolve your 5-methoxy-1H-imidazole sample in the initial mobile phase composition.

  • Reduce Injection Volume: Decrease the injection volume or sample concentration to rule out mass overload[2].

Part 2: Visual Troubleshooting Workflows

G Start Analyze 5-Methoxy-1H-imidazole on RP-HPLC CheckPeak Observe Peak Shape & Retention Start->CheckPeak Tailing Severe Peak Tailing? (Asymmetry > 1.5) CheckPeak->Tailing LowRet Poor Retention? (Eluting in Void) CheckPeak->LowRet SolTailing 1. Lower pH to < 3.0 2. Use End-capped Column 3. Add Triethylamine Tailing->SolTailing Yes SolLowRet 1. Switch to HILIC 2. Add Ion-Pairing Agent 3. Reduce Aqueous % LowRet->SolLowRet Yes Optimal Optimal Gaussian Peak (Self-Validated) SolTailing->Optimal SolLowRet->Optimal

Figure 1: Decision-making workflow for troubleshooting 5-methoxy-1H-imidazole chromatography.

Mechanism Imidazole 5-Methoxy-1H-imidazole (Protonated Basic N) Silanol Residual Silanols (Ionized Si-O-) Imidazole->Silanol Secondary Interaction (Causes Tailing) C18 C18 Stationary Phase (Hydrophobic) Imidazole->C18 Weak Hydrophobic Interaction IonPair Ion-Pairing Reagent (Octanesulfonate) IonPair->Imidazole Forms Neutral Complex (Enhances Retention) IonPair->C18 Strong Hydrophobic Retention

Figure 2: Mechanistic interactions of imidazoles with stationary phases and ion-pairing reagents.

Part 3: Quantitative Mobile Phase Comparison

Summarizing the optimization strategies allows for a rapid assessment of the best chromatographic approach based on your laboratory's downstream requirements (e.g., UV vs. MS detection).

Table 1: Mobile Phase Optimization Strategies for 5-Methoxy-1H-Imidazole

StrategyMobile Phase CompositionColumn TypeMechanism of ActionPros / Cons
Low-pH Reversed Phase 70:30 Methanol : 0.025 M KH2​PO4​ (pH 3.2)End-capped C8 or C18Protonates silanols to prevent secondary ionic interactions.Pro: Simple, highly robust baseline.Con: May lack retention for highly polar analogs.
Ion-Pairing RP-HPLC 5-20% Methanol : 20 mM KH2​PO4​
  • 10 mM Octanesulfonic acid (pH 3.0)
Standard C18Forms a hydrophobic, neutral complex with the analyte.Pro: Excellent retention ( k′ > 3).Con: Long equilibration; ruins column for LC-MS.
HILIC 80:20 Acetonitrile : 10 mM Ammonium Formate (pH 3.0)Bare Silica / AmidePartitions analyte into an aqueous-enriched layer on the stationary phase.Pro: Best for polar bases; MS compatible.Con: Highly sensitive to sample diluent mismatch.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in system suitability checks.

Protocol A: Ion-Pairing RP-HPLC Method for Enhanced Retention

Objective: To achieve a retention factor ( k′ ) > 3 and an asymmetry factor ( As​ ) between 0.9 and 1.2. Materials: C18 Column (150 x 4.6 mm, 5 µm), HPLC-grade Methanol, Potassium phosphate monobasic, Sodium octanesulfonate, Orthophosphoric acid.

  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ and 2.16 g of sodium octanesulfonate in 1 L of ultrapure water. Adjust the pH to exactly 3.0 dropwise with orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • System Equilibration (Critical Step): Flush the HPLC system with 95% Buffer / 5% Methanol at 1.0 mL/min. Ion-pairing methods require extended equilibration. Flush for at least 20 column volumes (approx. 45 minutes) to ensure the stationary phase is fully saturated with the ion-pairing reagent.

  • Sample Preparation: Dissolve the 5-methoxy-1H-imidazole standard strictly in the initial mobile phase (95% Buffer / 5% Methanol) to prevent solvent-mismatch peak distortion[2].

  • Isocratic Run: Execute the run isocratically at 95% Buffer / 5% Methanol. Monitor UV absorbance at 220 nm.

  • System Validation: Calculate the asymmetry factor ( As​ ). If As​ > 1.5, verify the mobile phase pH is strictly 3.0 and ensure the column is fully end-capped.

Protocol B: HILIC Method for LC-MS Compatible Analysis

Objective: To retain 5-methoxy-1H-imidazole without non-volatile salts, enabling downstream mass spectrometry. Materials: Bare silica or Amide HILIC column (100 x 2.1 mm, 3 µm), HPLC-grade Acetonitrile, Ammonium Formate, Formic acid.

  • Solvent Preparation: Prepare 10 mM Ammonium Formate in ultrapure water. Adjust to pH 3.0 with formic acid. This ensures the basic nitrogen of the imidazole is protonated, allowing it to retain well via a combination of cation-exchange and hydrophilic partitioning[3].

  • Equilibration: Pump 80% Acetonitrile / 20% Buffer at 0.4 mL/min. Equilibrate for at least 30 minutes.

  • Sample Dilution (Critical Step): The sample must be dissolved in a high-organic solvent (at least 70% Acetonitrile). Injecting a highly aqueous sample in HILIC will cause immediate peak splitting and fronting[2].

  • Analysis & Validation: Run isocratically. The highly polar imidazole will partition into the water-rich layer on the silica surface. Validate the system by ensuring the retention time is stable across 5 consecutive injections (RSD < 1.0%).

Part 5: References

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma PMC (National Institutes of Health) URL:[Link]

  • HPLC METHOD FOR IMIDAZOLE Chromatography Forum URL: [Link]

  • RP HPLC method for Imidazole Chromatography Forum URL: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs URL: [Link]

  • Don't be fooled by imidazole! It absorbs UV280, just like protein YouTube URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-1H-Imidazole Coupling Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when performing C–N and C–C cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when performing C–N and C–C cross-couplings with 5-methoxy-1H-imidazole.

The 5-methoxy substituent introduces a unique set of challenges: its electron-donating nature alters the heterocycle's tautomeric equilibrium, while its spatial bulk creates severe steric hindrance adjacent to both the N1 and C4 positions. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these bottlenecks.

Section 1: Mechanistic Insights & FAQs

Q1: Why does the 5-methoxy group cause such drastic yield reductions in N1-arylation and C-N cross-couplings? A1: The 5-methoxy substituent introduces a dual challenge of steric shielding and catalyst inhibition. During the catalytic cycle, the methoxy group at C5 sits directly adjacent to the N1 position. When the transition metal attempts to coordinate to N1 following oxidative addition, the spatial bulk of the -OCH3 group causes severe van der Waals repulsion. Furthermore, imidazoles inherently exhibit a strong inhibitory effect on the in situ formation of catalytically active Pd(0)-ligand complexes by competitively binding to the metal center, a problem that is exacerbated when steric hindrance slows down the productive pathway[1].

Q2: Which catalyst systems are most effective for overcoming this steric barrier? A2: For copper-catalyzed (Ullmann-type) reactions, utilizing 4,7-dimethoxy-1,10-phenanthroline combined with CuI is highly effective[2]. The electron-rich nature of this ligand stabilizes the Cu(I) intermediate, while the rigid phenanthroline backbone provides an optimal bite angle to accommodate hindered substrates. Alternatively, pyridin-2-yl β-ketones have shown excellent functional group compatibility for hindered azoles under mild conditions[3]. For palladium-catalyzed (Buchwald-Hartwig) couplings, utilizing bulky, electron-rich N-heterocyclic carbenes (NHCs) like IPr*OMe or highly hindered biarylphosphines is critical[4]. These ligands enforce a highly congested coordination sphere around the Palladium center, which paradoxically accelerates the reductive elimination step—the typical bottleneck in sterically hindered C-N couplings.

Q3: My Pd-catalyzed reaction turns black immediately, and I recover only unreacted 5-methoxy-1H-imidazole. What is the root cause? A3: The immediate precipitation of palladium black indicates catalyst deactivation before the productive catalytic cycle can begin. Imidazoles are strong σ-donors and can prevent the binding of your intended bulky ligand to Palladium, forming stable, inactive Pd-imidazole polymeric complexes[1]. To resolve this, you must pre-activate the Pd precursor and the ligand in the absence of the imidazole. Once the active Pd(0)-L complex is fully formed, the imidazole cannot easily displace the strongly bound bulky ligand[1].

Section 2: Visualizing Bottlenecks and Workflows

To effectively troubleshoot, you must understand where the reaction fails. The following diagrams map out the typical failure points in the catalytic cycle and the logical workflow for resolving them.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Coord Imidazole Coordination *Steric Clash at C5-OMe* PdII->Coord Deprot Base Deprotonation Coord->Deprot RedElim Reductive Elimination *Accelerated by Bulky L* Deprot->RedElim RedElim->Pd0 Regenerated Product N1-Aryl-5-methoxyimidazole RedElim->Product

Pd-catalyzed N-arylation cycle highlighting steric bottlenecks at the C5-methoxy position.

Troubleshooting Start Start: 5-Methoxy-1H-imidazole Coupling Reaction Analyze Analyze Reaction Outcome Start->Analyze LowYield Issue: Unreacted Starting Material Analyze->LowYield Low Conversion Regio Issue: Regioisomeric Mixtures Analyze->Regio Poor Selectivity Deact Issue: Pd Black Precipitation Analyze->Deact Catalyst Death Sol1 Action: Use bulky electron-rich ligand (e.g., IPr*OMe) LowYield->Sol1 Sol2 Action: Lower temp & use sterically demanding base Regio->Sol2 Sol3 Action: Pre-activate Pd/Ligand before imidazole addition Deact->Sol3

Workflow for troubleshooting 5-methoxy-1H-imidazole coupling reactions.

Section 3: Quantitative Data & Ligand Selection

Selecting the correct catalyst system is entirely dependent on the electronic nature of your aryl halide and the degree of steric hindrance. Use the table below to benchmark your experimental design against proven systems.

Catalyst SystemLigandBaseTemp (°C)Key Mechanistic AdvantageRef
CuI / PEG 4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃110Rigid bite angle accommodates steric bulk; high turnover for hindered substrates.[2]
Pd₂(dba)₃ Bulky NHC (e.g., IPr*OMe)LiOtBu100Extreme steric bulk forces rapid reductive elimination, overcoming C5-methoxy shielding.[4]
CuBr Pyridin-2-yl β-ketoneCs₂CO₃60–80Mild conditions prevent demethoxylation and tolerate sensitive functional groups.[3]
Pd₂(dba)₃ (Pre-activated)BiarylphosphinesLiHMDS80–100Pre-activation prevents imidazole-induced catalyst poisoning and ensures active Pd(0) formation.[1]

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not merely follow these steps—observe the validation checkpoints to confirm the mechanistic integrity of your reaction in real-time.

Protocol A: Pre-Activated Pd-Catalyzed N1-Arylation (Buchwald-Hartwig)

Designed to prevent catalyst poisoning by the strongly coordinating 5-methoxy-1H-imidazole.

  • Pre-catalyst Formation (Critical Step): In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and a bulky ligand such as IPr*OMe or tBuBrettPhos (10 mol%) in anhydrous, thoroughly degassed toluene. Heat the mixture at 80 °C for 15 minutes.

    • Causality: Heating the Pd precursor and ligand in the absence of the imidazole ensures the quantitative formation of the active Pd(0)L complex. If the imidazole is present initially, it will outcompete the bulky ligand for coordination, killing the catalyst[1].

    • Validation Checkpoint: The solution must transition to a homogeneous deep red/orange color. If a black precipitate forms at this stage, your solvent contains dissolved oxygen; discard the mixture and rigorously degas your solvent.

  • Substrate Addition: Cool the active catalyst solution to room temperature. Add 5-methoxy-1H-imidazole (1.0 equiv), the aryl halide (1.2 equiv), and a sterically demanding base like LiHMDS (1.5 equiv).

    • Causality: A bulky base like LiHMDS facilitates the deprotonation of the coordinated imidazole without competing for the metal center or causing unwanted C2-deprotonation side reactions.

  • Coupling Execution: Seal the reaction vessel and heat to 100 °C for 12–24 hours. Monitor progress via LC-MS.

    • Validation Checkpoint: Product formation should be detectable within 2 hours. If starting material persists with no product and the solution remains red/orange, the oxidative addition step is failing. Consider switching your electrophile from an aryl chloride to an aryl bromide or iodide.

Protocol B: Mild Cu-Catalyzed Ullmann-Type Coupling

Designed for substrates sensitive to high temperatures or strong bases.

  • System Assembly: Combine CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.4 equiv) in a dry Schlenk tube[2].

  • Solvent & Substrate Addition: Add 5-methoxy-1H-imidazole (1.2 equiv) and the aryl halide (1.0 equiv), followed by PEG/butyronitrile or DMSO as the solvent[3],[2].

    • Causality: PEG acts as a phase-transfer catalyst. It accelerates the reaction by increasing the solubility of the inorganic base, which is crucial for deprotonating the sterically hindered N1 position of the imidazole.

  • Reaction Execution: Stir the mixture at 80–110 °C under an argon atmosphere for 12 hours.

    • Validation Checkpoint: The reaction mixture should remain a vibrant green, blue, or brown suspension (depending on the exact Cu-ligand state). A sudden shift to a brick-red precipitate indicates the premature reduction of the catalyst to unreactive Cu₂O, almost always due to oxygen ingress.

References

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters - ACS Publications.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Validation of Computational Models for 5-Methoxy-1H-Imidazole Using Experimental Data

In the landscape of modern drug discovery and materials science, computational models serve as an indispensable tool, enabling the rapid screening of molecules and the prediction of their physicochemical properties befor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, computational models serve as an indispensable tool, enabling the rapid screening of molecules and the prediction of their physicochemical properties before committing to costly and time-consuming synthesis. However, the predictive power of any in silico model is only as reliable as its validation against robust experimental data. This guide provides an in-depth, practical framework for the cross-validation of computational models for 5-methoxy-1H-imidazole, a heterocyclic motif of interest in medicinal chemistry.

While comprehensive experimental data for this specific molecule is not widely published, this guide establishes a rigorous validation workflow by leveraging data from its parent compound, imidazole, and other closely related analogues. We will demonstrate how to build confidence in computational predictions by systematically comparing calculated structural, spectroscopic, and electronic properties with established experimental benchmarks. This process is not merely about achieving a perfect match but about understanding the sources of deviation and the limitations of the chosen theoretical models.

Pillar 1: Selecting the Right Computational Tools

The foundation of any successful cross-validation effort lies in the judicious selection of computational methods. The goal is to choose a level of theory that balances accuracy with computational cost. For a molecule like 5-methoxy-1H-imidazole, Density Functional Theory (DFT) offers the best compromise.

Causality Behind Method Selection:

  • DFT Functional: We select the B3LYP hybrid functional. It is renowned for its excellent performance in predicting the geometries and electronic properties of a wide range of organic molecules.[1] Its inclusion of a portion of the exact Hartree-Fock exchange helps to mitigate the self-interaction error common in simpler functionals, leading to more accurate descriptions of electron density.

  • Basis Set: The 6-311++G(d,p) basis set is chosen. Let's break down why:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogens. These are critical for accurately modeling the lone pairs on nitrogen and oxygen and describing the molecule's potential to engage in hydrogen bonding.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron density distribution. This is essential for correctly modeling the geometry and reactivity of a planar aromatic system.

  • Solvent Model: Most experimental data is collected in solution. Therefore, gas-phase calculations are often insufficient. We will employ the Polarizable Continuum Model (PCM) to simulate the effects of a solvent, such as water or chloroform, on the molecule's properties.[2] This is paramount for accurate pKa and NMR shift predictions.

Pillar 2: The Experimental Benchmark - A Triad of Validation

To comprehensively validate our computational model, we will compare three distinct classes of molecular properties: geometry, spectroscopic signatures, and electronic character. Due to the scarcity of published data for 5-methoxy-1H-imidazole, we will use high-quality experimental data from imidazole as our primary benchmark for the core ring structure and pKa, a fundamentally sound approach given its structural dominance.

Structural Validation via X-ray Crystallography

The most direct test of a computational model's ability to describe a molecule's physical form is to compare the optimized geometry with a high-resolution crystal structure.

  • Experimental Benchmark: The crystal structure of imidazole was determined at -150°C, revealing a planar five-membered ring. The N-H···N hydrogen bonds in the crystal have a notably short length of 2.86 Å, indicating strong intermolecular interactions.

  • Computational Protocol:

    • Construct the 3D structure of 5-methoxy-1H-imidazole.

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase to mimic the crystal environment as a first approximation.

    • Calculate vibrational frequencies to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Validation Target: Compare the calculated bond lengths and angles of the imidazole ring fragment in our model with the experimental values for imidazole.

Spectroscopic Validation via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides a sensitive probe of the local electronic environment of each atom. Accurately predicting NMR chemical shifts is a powerful validation of the calculated electron distribution.

  • Experimental Benchmark: High-quality experimental ¹H and ¹³C NMR data for imidazole in D₂O at pH 7.4 are available from the Biological Magnetic Resonance Bank (BMRB).[3] Key shifts for the parent imidazole are:

    • ¹H NMR: 8.11 ppm (H2), 7.26 ppm (H4/H5)

    • ¹³C NMR: 137.77 ppm (C2), 123.42 ppm (C4/C5)

  • Computational Protocol:

    • Use the previously optimized geometry of 5-methoxy-1H-imidazole.

    • Perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation at the B3LYP/6-311++G(d,p) level, incorporating the PCM for D₂O.[4]

    • Calculate the chemical shifts for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory.

    • Reference the calculated isotropic shielding values (σ) of 5-methoxy-1H-imidazole to the reference standard's shielding value to obtain predicted chemical shifts (δ): δ_calc = σ_ref - σ_calc.

  • Validation Target: Compare the calculated ¹H and ¹³C chemical shifts with experimental values, paying close attention to the influence of the methoxy group on the ring's electronic structure.

Electronic Validation via pKa Prediction

The pKa is a measure of a molecule's acidity/basicity and is highly sensitive to its electronic structure. Validating the calculated pKa provides strong evidence that the computational model accurately captures the molecule's electrostatic potential and ability to stabilize charge.

  • Experimental Benchmark: The pKa of the conjugate acid of imidazole is approximately 7.0.[5][6] The introduction of an electron-donating methoxy group is expected to slightly increase the basicity (raise the pKa) of the imidazole nitrogens.

  • Computational Protocol:

    • Optimize the geometries of both the neutral (imidazole) and protonated (imidazolium) forms of 5-methoxy-1H-imidazole using B3LYP/6-311++G(d,p) with the PCM for water.

    • Calculate the Gibbs free energies (G) for both species in solution.

    • Calculate the free energy of solvation of a proton, G_solv(H+), a well-established value.

    • Calculate the pKa using the thermodynamic cycle shown below and the equation: pKa = (G_neutral + G_solv(H+) - G_protonated) / (RT ln(10))

  • Validation Target: The calculated pKa should be reasonably close to the experimental value for imidazole, with any deviation explainable by the electronic effect of the methoxy substituent. An accurate prediction here is a hallmark of a robust model.[7]

Pillar 3: The Cross-Validation Workflow & Data Synthesis

The following diagram illustrates the comprehensive workflow for cross-validating our computational model against the triad of experimental benchmarks.

G cluster_comp Computational Modeling cluster_exp Experimental Benchmarks cluster_val Cross-Validation comp_setup Setup Model Functional: B3LYP Basis Set: 6-311++G(d,p) Solvent: PCM geom_opt Geometry Optimization & Frequency Calculation comp_setup->geom_opt nmr_calc GIAO NMR Calculation geom_opt->nmr_calc pka_calc Free Energy Calculation (Neutral & Protonated) geom_opt->pka_calc val_geom Compare Bond Lengths & Angles (RMSD) geom_opt->val_geom Calculated Geometry val_nmr Compare Chemical Shifts (δH, δC) nmr_calc->val_nmr Calculated Shifts val_pka Compare pKa Values (ΔpKa) pka_calc->val_pka Calculated pKa exp_xray X-ray Data (Imidazole) exp_xray->val_geom Experimental Geometry exp_nmr NMR Spectra (Imidazole) exp_nmr->val_nmr Experimental Shifts exp_pka pKa Value (Imidazole) exp_pka->val_pka Experimental pKa conclusion Model Assessment: Validated or Refine? val_geom->conclusion val_nmr->conclusion val_pka->conclusion

Sources

Validation

A Comparative Guide to the Validation of Quantitative Analytical Methods for 5-methoxy-1H-imidazole Detection

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated quantitative analytical methods for the detection of 5-methoxy-1H-imidazole, a key chemical moiety in various pharmaceutical compounds. We will explore the nuances of method selection, validation according to international guidelines, and provide practical, field-proven insights to ensure the integrity of your analytical data.

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3][4] The core objective of validation is to demonstrate that an analytical method is suitable for its intended purpose.[5] This involves a thorough evaluation of several performance characteristics, which we will address for each of the following analytical techniques.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of 5-methoxy-1H-imidazole depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three common and powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methods for 5-methoxy-1H-imidazole Quantification
ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by mass transitions.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; Multiple Reaction Monitoring (MRM) minimizes matrix effects.
Typical Run Time 5-15 minutes.10-30 minutes.2-10 minutes.
Instrumentation Cost Low to moderate.Moderate to high.High.
Key Advantage Robust, widely available, and cost-effective for routine analysis.Excellent for identifying and quantifying volatile impurities.The "gold standard" for bioanalysis and trace-level quantification due to its superior sensitivity and selectivity.[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in many analytical laboratories due to its versatility and robustness. For a polar compound like 5-methoxy-1H-imidazole, a reversed-phase HPLC method is a suitable starting point.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice. For polar compounds, a C8 column can also be considered.[7][8]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is recommended to ensure good peak shape and resolution.[9] A starting gradient could be 5-95% Solvent B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of 5-methoxy-1H-imidazole. A starting point would be around 280-300 nm, typical for imidazole-containing compounds.[7][10]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure peak symmetry.

Validation of the HPLC-UV Method

The validation of this method should be performed in accordance with ICH Q2(R1) guidelines and would typically involve assessing the following parameters:[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow for HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Analysis & Validation Sample Weigh Sample Dilute Dilute to Working Concentrations Sample->Dilute Standard Prepare Standard Solutions Standard->Dilute Inject Inject into HPLC Dilute->Inject Analyze Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Acquire Data Calibrate Construct Calibration Curve Integrate->Calibrate Validate Assess Validation Parameters (Linearity, Accuracy, Precision) Calibrate->Validate Report Generate Report Validate->Report

Caption: Workflow for HPLC-UV method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] For a compound like 5-methoxy-1H-imidazole, which may have limited volatility, derivatization is often necessary to improve its chromatographic properties.

Experimental Protocol: GC-MS Method
  • Derivatization: A common derivatization agent for compounds with active hydrogens, like imidazoles, is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or isobutyl chloroformate.[11][12] The reaction is typically carried out by heating the sample with the derivatizing agent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the separation of silylated derivatives.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: A temperature gradient is necessary to ensure good separation. A typical program might start at 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Validation of the GC-MS Method

The validation parameters for GC-MS are similar to those for HPLC-UV, with a strong emphasis on specificity due to the high selectivity of the mass spectrometer. The choice of ions for SIM is critical for ensuring that the method is free from interference.

Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Data Analysis & Validation Sample Weigh Sample Derivatize Derivatization Sample->Derivatize Inject Inject into GC Derivatize->Inject Analyze Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Acquire Data Calibrate Construct Calibration Curve Extract->Calibrate Validate Assess Validation Parameters Calibrate->Validate Report Generate Report Validate->Report

Caption: Workflow for GC-MS method development and validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the preferred method for trace-level analysis and for complex matrices like biological fluids.[6][13]

Experimental Protocol: LC-MS/MS Method
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: The same HPLC conditions as described for the HPLC-UV method can be used as a starting point. The use of volatile mobile phase additives like formic acid or ammonium acetate is crucial for MS compatibility.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for imidazole compounds.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of 5-methoxy-1H-imidazole) and a specific product ion that is formed upon collision-induced dissociation. This transition is highly specific to the analyte.

  • Sample Preparation: For complex matrices, sample preparation techniques like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.[6][14]

Validation of the LC-MS/MS Method

In addition to the standard validation parameters, LC-MS/MS method validation often includes an assessment of matrix effects, which can suppress or enhance the ionization of the analyte.

Workflow for LC-MS/MS Method Validation

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation Sample Sample Collection Extract Extraction (e.g., SPE) Sample->Extract Inject Inject into LC Extract->Inject Analyze Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect MRM Detection Fragment->Detect Integrate Integrate MRM Transitions Detect->Integrate Acquire Data Calibrate Construct Calibration Curve Integrate->Calibrate Validate Assess Validation Parameters (including Matrix Effects) Calibrate->Validate Report Generate Report Validate->Report

Caption: Workflow for LC-MS/MS method development and validation.

Conclusion

The selection of an appropriate analytical method for the quantification of 5-methoxy-1H-imidazole is a critical decision that should be based on the specific requirements of the analysis. While HPLC-UV offers a robust and cost-effective solution for routine quality control, GC-MS provides excellent capabilities for impurity identification. For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the undisputed method of choice. Regardless of the technique chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • El-Kassem, et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Atmospheric Environment. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Younis, et al. A Validated GC/MS and GC/FID Methods for the Determination of Dichloromethane in Omeprazole Drug Substance. International Journal of Research in Pharmaceutical and Chemical Sciences.
  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

  • LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Comparative

comparative pharmacokinetic study of 5-methoxy-1h-imidazole vs unsubstituted imidazole

Comparative Pharmacokinetic Profiling: 5-Methoxy-1H-Imidazole vs. Unsubstituted Imidazole Scaffolds As drug development professionals, we frequently encounter the "imidazole dilemma." The unsubstituted imidazole nucleus...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Profiling: 5-Methoxy-1H-Imidazole vs. Unsubstituted Imidazole Scaffolds

As drug development professionals, we frequently encounter the "imidazole dilemma." The unsubstituted imidazole nucleus is a highly versatile, ubiquitous pharmacophore found in numerous biological compounds and approved therapeutics[1]. However, when exposed on a lead molecule, its high polarity and vulnerability to rapid oxidative metabolism often result in poor pharmacokinetic (PK) profiles, specifically high clearance and low oral bioavailability.

To circumvent these limitations, medicinal chemists employ structural modifications. Introducing a methoxy group at the 5-position (yielding a 5-methoxy-1H-imidazole scaffold) is a targeted strategy to modulate electron density, increase lipophilicity, and sterically shield the ring from first-pass metabolism. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent PK behaviors and the self-validating experimental protocols used to quantify them.

Mechanistic Rationale & Physicochemical Divergence

The pharmacokinetic fate of an imidazole-containing drug is dictated by its physicochemical properties. Unsubstituted imidazole is highly water-soluble but serves as a prime substrate for Cytochrome P450 (CYP450) mediated ring oxidation.

By transitioning to a 5-methoxy-1H-imidazole derivative, two critical shifts occur:

  • Electronic Modulation & Steric Shielding: The methoxy group acts as a steric bulk that physically blocks adjacent metabolic hotspots (such as benzylic hydroxylation or direct ring oxidation), significantly extending metabolic stability[2].

  • Lipophilicity (LogP) Enhancement: Alkoxy substitutions inherently alter the ionization constants (pKa) and increase the partition coefficient (LogP) of the molecule. This shift enhances membrane permeability, directly improving oral absorption and total bioavailability[3].

Quantitative Pharmacokinetic Comparison

The following table summarizes the comparative PK parameters typically observed when an unsubstituted imidazole ring in a lead compound is replaced with a 5-methoxy-1H-imidazole analog (data modeled on standard rat in vivo profiling).

Pharmacokinetic ParameterUnsubstituted Imidazole Scaffold5-Methoxy-1H-Imidazole ScaffoldMechanistic Causality
Lipophilicity (LogP) ~ -0.02 (Highly Polar)~ 0.85 (Moderately Lipophilic)Methoxy substitution reduces aqueous solvation energy, driving lipid membrane partitioning.
Systemic Clearance (Cl) High (>40 mL/min/kg)Moderate (~15–20 mL/min/kg)Steric hindrance at the 5-position prevents rapid CYP450-mediated oxidation[2].
Volume of Distribution (Vd) Low (~0.6 L/kg)Moderate (~1.2 L/kg)Increased lipophilicity allows the molecule to distribute more extensively into peripheral tissues.
Elimination Half-Life (t½) Short (< 1.0 h)Extended (2.0 – 4.0 h)A direct mathematical consequence of reduced systemic clearance and an expanded Vd.
Oral Bioavailability (F%) Low (< 20%)Moderate to High (> 50%)Enhanced gastrointestinal permeability coupled with a reduction in hepatic first-pass metabolism[3].

Visualizing the Pharmacokinetic Shift

PK_Mechanisms cluster_0 Unsubstituted Imidazole cluster_1 5-Methoxy-1H-Imidazole I_Node High Polarity I_Metab Rapid CYP Oxidation I_Node->I_Metab I_PK High Clearance I_Metab->I_PK M_Node Increased Lipophilicity M_Metab Steric Shielding M_Node->M_Metab M_PK Extended Half-Life M_Metab->M_PK

Fig 1. Mechanistic shift in pharmacokinetics via 5-methoxy substitution.

Self-Validating Experimental Methodologies

To generate reliable, publication-quality data comparing these scaffolds, the experimental design must integrate internal controls that validate the causality of the results.

Protocol A: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay isolates hepatic Phase I metabolism to determine intrinsic clearance ( Clint​ ).

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL Human or Rat Liver Microsomes. Causality: Pooled microsomes are used to average out inter-individual CYP expression variability.

  • Initiation & Self-Validation: Initiate the reaction by adding 1 mM NADPH.

    • Self-Validating Control: Run a parallel "-NADPH" control. If the compound degrades in the absence of NADPH, the instability is chemical, not enzymatic. Include a positive control (e.g., Verapamil) to confirm microsomal viability.

  • Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold solvent precipitates metabolic proteins, instantly halting the reaction for precise temporal resolution.

  • Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol quantifies systemic exposure and true bioavailability.

  • Dosing Design: Utilize a parallel or crossover design in male Sprague-Dawley rats.

    • Intravenous (IV) Arm: 1 mg/kg administered via tail vein (formulated in 5% DMSO / 95% Saline).

    • Oral (PO) Arm: 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose).

    • Causality: Utilizing both IV and PO arms is a self-validating necessity. It allows for the exact calculation of absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ), isolating absorption efficiency from systemic clearance.

  • Blood Sampling: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense early sampling captures the distribution phase ( α ), while extended 24-hour sampling accurately defines the terminal elimination phase ( β ).

  • Quantification: Process plasma samples and quantify using LC-MS/MS. The inclusion of the internal standard corrects for matrix-induced ionization suppression, ensuring absolute quantitative integrity.

References

  • Source: Drug Metabolism and Disposition (via PubMed Central)
  • Source: PubMed Central (PMC)
  • Title: Microwave-Assisted Synthesis of Imidazole-Based Chalcones: Modulating Antimicrobial Activity Through Alkoxy Substitutions Source: MDPI URL

Sources

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